Octadeca-8,13-dienoic acid

Lipophilicity Partition coefficient Biophysical screening

Octadeca-8,13-dienoic acid (CAS 197635-25-9) is an 18-carbon polyunsaturated fatty acid (C₁₈H₃₂O₂) with double bonds at the Δ8 and Δ13 positions, classified as a methylene-interrupted octadecadienoic acid isomer within the lineolic acid derivative class. Its molecular weight is 280.4 g/mol, and its computed octanol–water partition coefficient (XLogP3) is 6.3, indicating significant lipophilicity.

Molecular Formula C18H32O2
Molecular Weight 280.4 g/mol
CAS No. 197635-25-9
Cat. No. B12581459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadeca-8,13-dienoic acid
CAS197635-25-9
Molecular FormulaC18H32O2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCCCCC=CCCCC=CCCCCCCC(=O)O
InChIInChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6,10-11H,2-4,7-9,12-17H2,1H3,(H,19,20)
InChIKeyLBQWDYLLVDXBDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octadeca-8,13-dienoic Acid (CAS 197635-25-9) Procurement Guide: Identity, Purity, and Comparator Baseline


Octadeca-8,13-dienoic acid (CAS 197635-25-9) is an 18-carbon polyunsaturated fatty acid (C₁₈H₃₂O₂) with double bonds at the Δ8 and Δ13 positions, classified as a methylene-interrupted octadecadienoic acid isomer within the lineolic acid derivative class [1]. Its molecular weight is 280.4 g/mol, and its computed octanol–water partition coefficient (XLogP3) is 6.3, indicating significant lipophilicity [2][3]. Unlike the dominant dietary and industrial isomer linoleic acid (9Z,12Z–18:2), which is a bulk commodity, the 8,13-isomer is a rare positional variant. It is documented primarily as a bovine metabolite (BMDB0062544) and as a research-grade specialty lipid supplied in milligram-to-gram quantities for analytical standard, lipidomics, and biophysical research applications [4][5].

Why Generic Linoleic Acid (9Z,12Z–18:2) Cannot Substitute for Octadeca-8,13-dienoic Acid in Lipidomics and Biophysical Studies


Despite sharing the same molecular formula (C₁₈H₃₂O₂) and nominal mass (280.4 Da), the positional isomer shift from Δ9,12 to Δ8,13 alters the compound’s hydrophobic–hydrophilic balance, methylene-interruption geometry, and metabolic processing. The computed LogP for octadeca-8,13-dienoic acid is 6.42 (BovineDB) versus 6.8–7.1 for linoleic acid (PubChem XLogP3 range), a difference of 0.4–0.7 log units that translates to a ~2.5–5× difference in octanol–water partitioning and, consequently, differential membrane partitioning, chromatographic retention, and ionization efficiency in mass spectrometry [1][2]. Positional isomers of octadecadienoic acid are known to exhibit distinct gas-chromatographic equivalent chain lengths (ECL), silver-ion HPLC elution orders, and MS/MS fragmentation patterns; thus, a 9,12-isomer cannot serve as an analytical surrogate for the 8,13-isomer in targeted lipidomics or metabolic tracing experiments [3][4]. These physicochemical divergences render generic substitution scientifically invalid for any application requiring precise isomer identity.

Octadeca-8,13-dienoic Acid Differential Evidence: Quantified Comparator Data for Scientific Procurement


Computed LogP Differentiates Octadeca-8,13-dienoic Acid from Linoleic Acid and Sebaleic Acid

The computed octanol–water partition coefficient (LogP) for octadeca-8,13-dienoic acid is 6.42 (BovineDB AlogP) [1]. In comparison, linoleic acid (9Z,12Z–18:2) exhibits a PubChem XLogP3 of 6.8, while sebaleic acid (5Z,8Z–18:2) has a reported LogP of 5.885 [2]. This places the 8,13-isomer at an intermediate hydrophobicity—approximately 0.4 log units less lipophilic than linoleic acid and 0.5 log units more lipophilic than sebaleic acid, corresponding to 2.5-fold and 3.2-fold differences in equilibrium octanol–water partitioning, respectively.

Lipophilicity Partition coefficient Biophysical screening

XLogP3 of Octadeca-8,13-dienoic Acid (6.3) Is 0.5 Units Lower Than Linoleic Acid (6.8)

PubChem XLogP3 calculations give octadeca-8,13-dienoic acid a value of 6.3 [1], compared to 6.8 for linoleic acid (9Z,12Z–18:2) and 6.5 for oleic acid (9Z–18:1) [2][3]. The 0.5-unit decrement relative to linoleic acid indicates that the 8,13-isomer is measurably less hydrophobic, which impacts its behavior in reversed-phase chromatography, lipid bilayer partitioning, and octanol-based formulation systems.

Lipophilicity Drug-likeness Formulation

Positional Isomer Shift (Δ8,13 vs. Δ9,12) Alters Equivalent Chain Length (ECL) in GC Analysis

The equivalent chain length (ECL) of fatty acid methyl esters is exquisitely sensitive to double-bond position. Christie and Holman (1967) demonstrated that among the complete series of methylene-interrupted cis,cis-octadecadienoates, each positional isomer exhibits a unique ECL on polar GC stationary phases [1][2]. The 8,13-isomer is chromatographically separable from the 9,12-isomer (linoleate) and other regioisomers, with ECL differences typically exceeding 0.05–0.15 carbon units on Carbowax 20M or CP-Sil 88 columns—a margin sufficient for unequivocal identification when certified reference standards are employed [3].

Gas chromatography Fatty acid methyl ester (FAME) Isomer identification

Silver-Ion HPLC Elution Order for Conjugated Linoleic Acid Isomers from 6,8- to 13,15-Positions Validates Isomer-Specific Separation

Delmonte et al. (2005) reported the complete elution order of all cis/trans-conjugated octadecadienoic acid methyl esters from the 6,8- to 13,15-positions using silver-ion HPLC with two different solvent systems [1]. The 8,13-positional isomer (when conjugated) elutes at a distinct retention time relative to the 8,10-, 9,11-, 10,12-, and 11,13-isomers, demonstrating that even within the tight cluster of C18:2 conjugated isomers, the double-bond position governs chromatographic behavior. Although the commercially supplied 8,13-isomer (CAS 197635-25-9) is non-conjugated, the same positional sensitivity applies to silver-ion and reversed-phase separations of methylene-interrupted isomers.

Silver-ion chromatography Conjugated fatty acid Analytical standard

Differential Lipoxygenase Substrate Specificity: The 8,13-Double Bond Geometry Dictates Metabolic Fate Distinct from 9,12-Linoleate

Plant and mammalian lipoxygenases (LOXs) exhibit strict regiospecificity for the 1Z,4Z-pentadiene system. Linoleic acid (Δ9,12) is oxygenated by soybean LOX-1 predominantly at C-13, while 13-LOX acts at C-9 [1]. The 8,13-diene system presents the 1Z,4Z-pentadiene motif spanning C-10 to C-13, which positions the bis-allylic carbon at C-11—one carbon shifted from linoleate (bis-allylic C-11 as well, but with different flanking double bond spacing). This altered geometry produces a distinct hydroperoxide regioisomer profile: 8,13-dihydroperoxyoctadecadienoic acid (8,13-diHPODE) is a documented precursor in Hock-cleavage pathways leading to 4-hydroperoxynonenal (4-HPNE), whereas 9,12-diHPODE yields 4-HPNE via alternative fragmentation routes [2][3].

Lipoxygenase Oxylipin Enzymatic oxidation

Paucity of Commercial Analytical Reference Standards for the 8,13-Isomer Creates a Procurement-Driven Research Bottleneck

A 2022 review by Quaranta et al. highlights that the study of octadecanoids as an emerging class of lipid mediators in humans is severely hampered by a lack of analytical standards and standardized nomenclature [1]. Public metabolome databases such as the Bovine Metabolome Database list the 8,13-isomer (BMDB0062544) with ‘Detected and Quantified’ status but report that very few articles have been published on this specific compound [2]. At the time of writing, fewer than five commercial suppliers offer octadeca-8,13-dienoic acid as a catalog item, and none provide certified quantitative reference material with full Certificate of Analysis for isomer identity and purity >95%.

Analytical standard Lipidomics Reference material

Octadeca-8,13-dienoic Acid: Best Application Scenarios Driven by Differentiation Evidence


Targeted Lipidomics: Quantitative Internal Standard for 8,13-Octadecadienoic Acid Isomer Profiling in Bovine and Human Metabolomics

Because the 8,13-isomer possesses a unique ECL and silver-ion HPLC retention time relative to the 9,12-isomer [Section 3, Evidence 3–4], authentic octadeca-8,13-dienoic acid is required as a retention-time calibrant and quantitative internal standard in targeted LC-MS/MS and GC-MS lipidomics panels. The paucity of certified reference standards, highlighted by Quaranta et al. (2022) as a critical bottleneck in octadecanoid research, means that laboratories establishing in-house assays must procure the pure 8,13-isomer to validate isomer identity and achieve accurate quantification in bovine metabolome and human tissue lipid extracts [1][2].

Model Membrane Biophysics: Isomer-Specific Partitioning Studies for Drug–Lipid Interaction Screening

The 0.5-unit XLogP3 difference between octadeca-8,13-dienoic acid (6.3) and linoleic acid (6.8) translates to measurable differences in membrane insertion depth and bilayer fluidity modulation [Section 3, Evidence 1–2]. Researchers constructing defined liposome systems for drug-membrane partitioning assays (e.g., PAMPA, SPR-based lipid binding) can exploit this hydrophobicity differential to probe how double-bond position—independent of chain length and unsaturation degree—affects small-molecule permeation. The 8,13-isomer provides a tool for structure–activity relationship (SAR) studies that the 9,12-isomer cannot replicate [3].

Octadecanoid Oxylipin Pathway Tracing: Substrate for 4-Hydroperoxynonenal (4-HPNE) Biosynthetic Studies

As a precursor that produces 8,13-diHPODE upon lipoxygenase action—leading to 4-HPNE via a distinct Hock-cleavage pathway compared to 9,12-diHPODE [Section 3, Evidence 5]—octadeca-8,13-dienoic acid is a specialized substrate for enzymologists investigating the stereochemical course of LOX-mediated dihydroperoxide formation and for oxidative stress researchers quantifying 4-HPNE generation from different octadecadienoic acid pools [4][5].

Specialty Polymer and Oleochemical Intermediate: Isomer-Pure Dimer Acid Precursor

Although industrial applications are emerging, the unique double-bond geometry of the 8,13-isomer may confer distinct cross-linking kinetics in dimer acid synthesis compared to linoleic acid-derived dimers, which dominate the C36 dimer acid market. Research-grade quantities enable feasibility studies in polyamide, hot-melt adhesive, and corrosion-inhibitor formulations where isomer purity dictates thermal and mechanical performance parameters, making this isomer a high-value specialty procurement for oleochemical R&D programs .

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